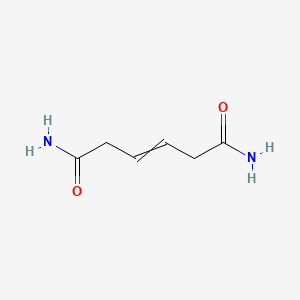
3-Hexenediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hexenediamide is an organic compound with the molecular formula C6H10N2O2. It is a type of diamide, which means it contains two amide groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hexenediamide can be achieved through several methods. One common approach involves the reaction of hexenedioic acid with ammonia or an amine under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of electrosynthesis, which has been shown to be a green and sustainable approach for the synthesis of amides . This method involves the electrochemical generation of amidyl radicals, which then react with the appropriate precursors to form the desired diamide.
Chemical Reactions Analysis
Types of Reactions
3-Hexenediamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hexenedioic acid, while reduction may yield hexanediamine.
Scientific Research Applications
3-Hexenediamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and protein interactions. Its ability to form hydrogen bonds makes it a useful probe in biochemical assays.
Industry: It is used in the production of polymers and other materials. .
Mechanism of Action
The mechanism by which 3-Hexenediamide exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or other proteins through hydrogen bonding and other non-covalent interactions. These interactions can affect the activity of the target protein and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Hexenediamide include other diamides such as hexanediamide and pentanediamide. These compounds share similar structural features but differ in the length of the carbon chain and the position of the amide groups.
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which includes a double bond in the carbon chain. This double bond can significantly affect the reactivity and properties of the compound, making it a valuable tool in various chemical and biological applications .
Properties
CAS No. |
29221-23-6 |
|---|---|
Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
hex-3-enediamide |
InChI |
InChI=1S/C6H10N2O2/c7-5(9)3-1-2-4-6(8)10/h1-2H,3-4H2,(H2,7,9)(H2,8,10) |
InChI Key |
MQNQJAWLPVZCKN-OWOJBTEDSA-N |
SMILES |
C(C=CCC(=O)N)C(=O)N |
Isomeric SMILES |
C(/C=C/CC(=O)N)C(=O)N |
Canonical SMILES |
C(C=CCC(=O)N)C(=O)N |
Key on ui other cas no. |
25129-30-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















